molecular formula C23H21ClN2O2 B308934 N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide

N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide

Cat. No. B308934
M. Wt: 392.9 g/mol
InChI Key: MWDXSPMGLDNSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is commonly referred to as CB13, and it is classified as a cannabinoid receptor ligand.

Mechanism of Action

N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor. It has been shown to have a high affinity for the CB2 receptor and to act as a partial agonist, meaning that it can activate the receptor but not to the same extent as a full agonist.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound, meaning that it can be easily produced in large quantities. It also has a high affinity for the CB2 receptor, making it a useful tool for studying the receptor's function. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, making it difficult to use in certain experiments. Additionally, it has been shown to have low bioavailability, meaning that it may not be effective in vivo.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its interactions with other receptors and molecules in the body, as this may provide insight into its mechanism of action. Additionally, further research is needed to improve its solubility and bioavailability, making it a more effective tool for in vivo experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor, and has been shown to have potential therapeutic effects in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a complex process that involves several steps. The first step in the synthesis process involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide to form N-(2-chlorophenyl)-4-aminobenzamide. The second step involves the reaction of N-(2-chlorophenyl)-4-aminobenzamide with 4-phenylbutyryl chloride to form this compound.

Scientific Research Applications

N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C23H21ClN2O2/c24-20-10-4-5-11-21(20)26-23(28)18-13-15-19(16-14-18)25-22(27)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,25,27)(H,26,28)

InChI Key

MWDXSPMGLDNSDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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